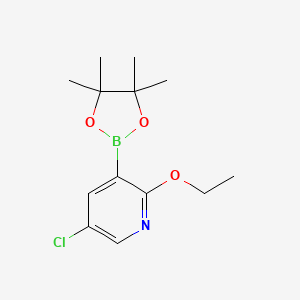

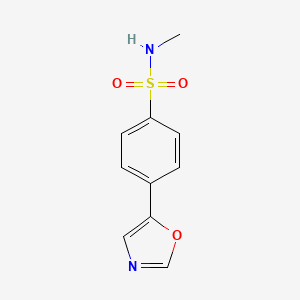

![molecular formula C46H65Cl2N2PRuS B6338423 Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95% CAS No. 1190427-50-9](/img/structure/B6338423.png)

Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

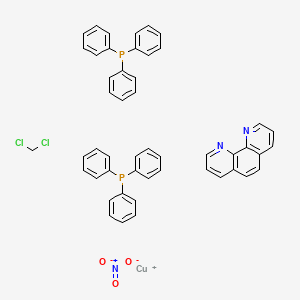

Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95% is a useful research compound. Its molecular formula is C46H65Cl2N2PRuS and its molecular weight is 881.0 g/mol. The purity is usually 95%.

The exact mass of the compound Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95% is 880.302654 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Exploring Reactivity for Biorenewable Feedstocks : This ruthenium complex has been identified as active in catalyzing the ring-closing metathesis of biorenewable feedstocks like linalool and citronellene. It demonstrates potential in generating value-added chemicals through the self-metathesis of eugenol and, to a certain extent, the ethenolysis of methyl oleate. The application of microwave heating and continuous-flow processing highlights its adaptability and efficiency in organic synthesis processes, facilitating the transition from batch to flow processing for scalable reactions, though cross-metathesis presents challenges (Alexander et al., 2016).

Steric Effects on Catalytic Behavior : The introduction of sterically demanding carbene ligands, including this complex, to ruthenium-based catalysts significantly influences their catalytic properties and thermal stability. These modifications have been shown to enhance the efficiency and robustness of catalysts in olefin metathesis reactions, indicating the complex's role in improving reaction outcomes through ligand variation (Huang et al., 1999).

Metathesis Catalyst Development

Synthesis of N-heterocyclic Carbene Ligands : The complex's role extends into the development of N-heterocyclic carbene (NHC) ligands for ruthenium-based metathesis catalysts. Its application in synthesizing highly efficient macrocyclization catalysts through ring-closing metatheses (RCM) showcases its utility in creating versatile and stable catalysts for various organic transformations (Bantreil & Nolan, 2011).

Electrochemical Applications : The electrochemical reduction of an imidazolium cation to produce a nucleophilic carbene demonstrates the complex's compatibility with ionic liquids. This finding suggests its potential in electrochemical applications, offering a convenient method for preparing imidazol-2-ylidenes (Gorodetsky et al., 2004).

Polymerization and Material Science

Thermal Triggerable Ruthenium-Based Olefin Metathesis Precatalysts : The complex has been explored for its polymerization activity at elevated temperatures. Its variations with different neutral coligands demonstrate distinct polymerization activities, indicating its potential in materials science, particularly in the thermally induced ring-opening metathesis polymerization of dicyclopentadiene, highlighting its relevance in developing new materials and polymers (Pump et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the olefinic double bonds present in organic substrates. The compound acts as a catalyst in various organic reactions, particularly in olefin metathesis .

Mode of Action

This compound, a ruthenium-based catalyst , interacts with its targets through a process known as metathesis . In this process, the compound facilitates the breaking and reforming of carbon-carbon double bonds in the substrate . The presence of the ruthenium atom and the carbene ligands in the compound enhances its reactivity and selectivity .

Biochemical Pathways

The compound primarily affects the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of carbon skeletons in organic molecules . The downstream effects include the formation of new organic compounds with altered structures .

Pharmacokinetics

In terms of its use in chemical reactions, the compound is known for itshigh reactivity and selectivity .

Result of Action

The action of the compound results in the formation of new organic compounds through the process of olefin metathesis . This can lead to the synthesis of complex organic compounds from simpler ones, making it a valuable tool in organic synthesis .

properties

IUPAC Name |

dichloro-[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-(thiophen-2-ylmethylidene)ruthenium;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2.C18H33P.C5H4S.2ClH.Ru/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h9-12H,1-8H3;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUNQTSQYLEOMN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C(=C(N(C2=[Ru](=CC3=CC=CS3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65Cl2N2PRuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190427-50-9 |

Source

|

| Record name | [1,3-bis(2,4,6-trimethylphenyl)-4,5-dimethylimidazol-2-ylidene]dichloro(2-thienylmethylidene)(tricyclohexylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

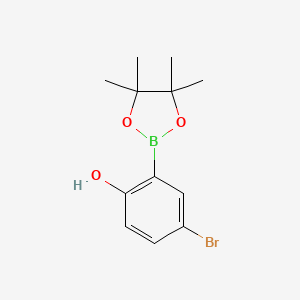

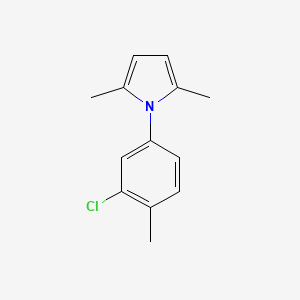

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)

![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)